Cas no 727419-55-8 (3-Bromo-3',4'-(ethylenedioxy)benzophenone)
3-Bromo-3',4'-(ethylenedioxy)benzophenone Chemical and Physical Properties
Names and Identifiers
-
- (3-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- methanone, (3-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-
- (3-bromophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- 3-Bromo-3',4'-(ethylenedioxy)benzophenone
- (3-Bromophenyl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone
- 727419-55-8
- LS-08828
- AKOS003395874
- SR-01000303959
- MFCD05858892
- DTXSID30364066
- 6-(3-BROMOBENZOYL)-2,3-DIHYDRO-1,4-BENZODIOXINE
- CS-0313907
- SR-01000303959-1
-
- MDL: MFCD05858892
- Inchi: 1S/C15H11BrO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2
- InChI Key: JVBPEABCTRIHPL-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(C1C=CC2=C(C=1)OCCO2)=O
Computed Properties
- Exact Mass: 317.98916g/mol
- Monoisotopic Mass: 317.98916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 35.5Ų
3-Bromo-3',4'-(ethylenedioxy)benzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B089275-500mg |
3-Bromo-3',4'-(ethylenedioxy)benzophenone |
727419-55-8 | 500mg |
$ 235.00 | 2022-06-07 | ||
| TRC | B089275-1000mg |
3-Bromo-3',4'-(ethylenedioxy)benzophenone |
727419-55-8 | 1g |
$ 390.00 | 2022-06-07 | ||
| TRC | B089275-2000mg |
3-Bromo-3',4'-(ethylenedioxy)benzophenone |
727419-55-8 | 2g |
$ 615.00 | 2022-06-07 | ||
| Fluorochem | 202084-1g |
3-Bromo-3',4'-(ethylenedioxy)benzophenone |
727419-55-8 | 97% | 1g |
£154.00 | 2022-03-01 | |
| Fluorochem | 202084-5g |
3-Bromo-3',4'-(ethylenedioxy)benzophenone |
727419-55-8 | 97% | 5g |
£470.00 | 2022-03-01 | |
| Fluorochem | 202084-10g |
3-Bromo-3',4'-(ethylenedioxy)benzophenone |
727419-55-8 | 97% | 10g |
£858.00 | 2022-03-01 | |
| Chemenu | CM524616-1g |
3-Bromo-3',4'-(ethylenedioxy)benzophenone |
727419-55-8 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM524616-5g |
3-Bromo-3',4'-(ethylenedioxy)benzophenone |
727419-55-8 | 95% | 5g |
$*** | 2023-05-29 | |
| abcr | AB362214-1 g |
3-Bromo-3',4'-(ethylenedioxy)benzophenone, 97%; . |
727419-55-8 | 97% | 1 g |
€615.50 | 2023-07-19 | |
| abcr | AB362214-2 g |
3-Bromo-3',4'-(ethylenedioxy)benzophenone, 97%; . |
727419-55-8 | 97% | 2 g |
€1,065.20 | 2023-07-19 |
3-Bromo-3',4'-(ethylenedioxy)benzophenone Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 3-Bromo-3',4'-(ethylenedioxy)benzophenone
Introduction to 3-Bromo-3',4'-(ethylenedioxy)benzophenone (CAS No. 727419-55-8)
3-Bromo-3',4'-(ethylenedioxy)benzophenone, identified by its Chemical Abstracts Service (CAS) number 727419-55-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the benzophenone family, characterized by its aromatic structure and a variety of functional groups that contribute to its unique chemical properties. The presence of a bromine substituent and an ethylenedioxy bridge at the 3 and 3',4' positions enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The structure of 3-Bromo-3',4'-(ethylenedioxy)benzophenone is composed of two benzene rings connected by an ethylenedioxy group, with a bromine atom attached to one of the rings. This configuration imparts distinct electronic and steric properties, which are exploited in various applications, particularly in the synthesis of biologically active molecules. The bromine substituent, in particular, serves as a versatile handle for further functionalization, enabling the construction of more complex structures through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
In recent years, 3-Bromo-3',4'-(ethylenedioxy)benzophenone has been explored for its potential in pharmaceutical research. Its benzophenone core is a common motif in drug discovery, often serving as a scaffold for molecules with therapeutic effects. For instance, derivatives of benzophenone have been investigated for their antimicrobial, anti-inflammatory, and even anticancer properties. The ethylenedioxy bridge introduces rigidity to the molecule, which can be advantageous in binding to biological targets with high specificity. This feature has made it a candidate for designing novel ligands or probes in biochemical assays.
One of the most promising applications of 3-Bromo-3',4'-(ethylenedioxy)benzophenone lies in the field of organic electronics. The compound's ability to undergo photochemical reactions makes it suitable for use in photovoltaic devices and optoelectronic materials. Researchers have demonstrated its utility in the preparation of conjugated polymers that exhibit excellent charge transport properties. These polymers are being integrated into organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), contributing to advancements in flexible electronics and energy-efficient lighting solutions.
The synthesis of 3-Bromo-3',4'-(ethylenedioxy)benzophenone typically involves multi-step reactions starting from commercially available precursors. A common approach involves the bromination of a suitable benzophenone derivative followed by etherification to introduce the ethylenedioxy group. Recent innovations in synthetic methodologies have focused on improving yields and reducing side reactions, making the production process more efficient and scalable. For example, catalytic bromination techniques have been optimized to minimize unwanted polybrominated byproducts.
In academic research, 3-Bromo-3',4'-(ethylenedioxy)benzophenone has been employed as a key building block in the development of novel heterocyclic compounds. By incorporating this scaffold into nitrogen-containing heterocycles, scientists have generated molecules with enhanced biological activity. These derivatives have shown promise in preclinical studies as potential treatments for neurological disorders and infectious diseases. The versatility of the ethylenedioxy group allows for further modifications, such as oxidation or reduction, which can fine-tune the pharmacokinetic properties of the resulting compounds.
The role of 3-Bromo-3',4'-(ethylenedioxy)benzophenone in material science extends beyond electronics and pharmaceuticals. Its photochemical properties have been leveraged in advanced polymerization techniques, where it serves as a photoinitiator for controlled radical polymerization. This has enabled the creation of high-performance polymers with tailored mechanical and thermal properties, useful in aerospace, automotive, and construction industries.
As our understanding of molecular interactions deepens, so does the utility of this compound. Computational studies have revealed insights into its electronic structure and reactivity patterns, guiding experimental efforts toward more efficient synthetic routes. Additionally, green chemistry principles are being applied to reduce the environmental impact of its production and application.
In conclusion, 727419-55-8 remains a cornerstone molecule in modern chemical research due to its structural versatility and functional adaptability. Whether used as an intermediate in drug synthesis or as a component in next-generation materials, this compound continues to drive innovation across multiple scientific disciplines.
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